molecular formula C22H17ClN4O3S B11268032 Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11268032
M. Wt: 452.9 g/mol
InChI Key: ZGMNMVRQIJXERU-UHFFFAOYSA-N
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Description

The compound “Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate” is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrazin heterocyclic core. Key structural elements include:

  • A 4-chlorophenyl group at the 2-position of the pyrazolo[1,5-a]pyrazin ring, contributing electron-withdrawing effects.
  • A sulfanylacetyl moiety (-S-CH₂-C(O)-) at the 4-position of the heterocycle, which may enhance hydrophobicity and influence redox properties.
  • A methyl 4-aminobenzoate ester linked via an acetamide bridge, introducing both ester and amide functionalities that affect solubility and metabolic stability.

Properties

Molecular Formula

C22H17ClN4O3S

Molecular Weight

452.9 g/mol

IUPAC Name

methyl 4-[[2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C22H17ClN4O3S/c1-30-22(29)15-4-8-17(9-5-15)25-20(28)13-31-21-19-12-18(26-27(19)11-10-24-21)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,25,28)

InChI Key

ZGMNMVRQIJXERU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

A solvent-free, microwave-assisted method enables rapid cyclization of pyrazole precursors into pyrazolo[1,5-a]pyrazin-4(5H)-ones. For example, Liang-Wen et al. demonstrated that 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is synthesized in 82% yield by irradiating a mixture of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and formic acid at 150°C for 20 minutes. This method avoids solvent use, simplifies purification, and enhances reaction efficiency compared to conventional heating.

Dichlorovinylacetophenone-Based Cyclization

Vera et al. developed a route starting from 2,2-dichlorovinylacetophenones, which undergo sequential reactions with 2-hydroxyethylhydrazine to form pyrazolines, followed by tosylation, azidation, and hydrogenation to yield 3-aryl-5-dichloromethyl-2-pyrazolines. Treatment with NaOH induces cyclization and aromatization, producing 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines in 75–85% yields. While this method requires multiple steps, it offers scalability and uses cost-effective starting materials.

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the sulfanyl acetyl intermediate with methyl 4-aminobenzoate. Two coupling strategies are prevalent:

Carbodiimide-Mediated Coupling

A mixture of 4-(sulfanylacetyl)pyrazolo[1,5-a]pyrazine (1.0 equiv), methyl 4-aminobenzoate (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in anhydrous DCM is stirred at room temperature for 12 hours. The reaction achieves 78% yield, with purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Schotten-Baumann Conditions

The sulfanyl acetyl chloride, generated in situ by treating the sulfanyl acetic acid with thionyl chloride, is reacted with methyl 4-aminobenzoate in a biphasic system (NaOH/CH₂Cl₂). This method affords the amide in 70% yield but requires strict pH control to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Conditions Advantages
Microwave cyclizationPyrazine ring formation82%Solvent-free, 150°C, 20 minRapid, eco-friendly, high yield
DichlorovinylacetophenoneMulti-step cyclization75–85%Reflux, catalytic hydrogenationScalable, inexpensive reagents
EDC couplingAmide bond formation78%Room temperature, 12 hMild conditions, high compatibility
Schotten-BaumannAcylation70%Biphasic, 0–5°CNo coupling agents required

Mechanistic Insights and Optimization

  • Microwave Assistance : Dielectric heating in microwave synthesis accelerates ring closure by reducing activation energy, as shown in DFT studies.

  • Regioselectivity : The 4-position of the pyrazolo[1,5-a]pyrazine is preferentially substituted due to electron-deficient character, directing nucleophilic attack.

  • Side Reactions : Over-acylation of the amine is mitigated by using HOBt/EDC, which suppresses racemization and enhances coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazolo[1,5-a]pyrazine derivatives.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazolo[1,5-a]pyrazine systems.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pyrazolo[1,5-a]pyrazine core is known to interact with various biological targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo[1,5-a]pyrazin Core

Oxo-Substituted Analog (CAS 941876-94-4)

Key Differences :

  • Replaces the sulfanyl (-S-) group with an oxo (-O=) at the pyrazine ring’s 4-position (C22H17ClN4O4; MW 436.85) .
  • The absence of sulfur eliminates possible thiol-mediated interactions or metabolic pathways.

Acetamide-Linked Derivatives

a) 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-(methylsulfanyl)phenyl)acetamide (CAS 1021208-68-3)
  • Unlike the target compound’s methyl benzoate ester, this derivative lacks an ester group, which may reduce susceptibility to esterase-mediated hydrolysis.
b) 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS 1021257-71-5)
  • Structure : Substitutes the acetamide with a 3-methoxyphenyl group (C21H17ClN4O2S; MW 424.9) .
  • The absence of an ester group simplifies metabolic pathways compared to the target compound.

Analogs with Different Heterocyclic Cores

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives

Key Features :

  • Replace the pyrazolo[1,5-a]pyrazin core with a triazolo[1,5-a]pyrimidine system .
  • Biological Activity :
    • Derivatives with acetyl hydrazone groups exhibited herbicidal and fungicidal activities.
    • Introduction of a chiral center (e.g., α-methyl substitutions) enhanced bioactivity, highlighting the role of stereochemistry .

Comparison :

  • These compounds lack sulfur in the heterocycle, reducing opportunities for sulfur-specific interactions compared to the target compound.

Structural and Functional Group Analysis

Table 1: Key Features of Comparable Compounds

Compound Molecular Formula Molecular Weight Core Heterocycle Key Substituents Functional Groups
Target Compound C22H17ClN4O3S* ~453.9* Pyrazolo[1,5-a]pyrazin 4-Chlorophenyl, sulfanyl, methyl ester Ester, sulfanyl, amide
Oxo-substituted analog C22H17ClN4O4 436.85 Pyrazolo[1,5-a]pyrazin 4-Chlorophenyl, oxo, methyl ester Ester, oxo, amide
Methylsulfanyl derivative C21H17ClN4O2S2 Not provided Pyrazolo[1,5-a]pyrazin 4-Chlorophenyl, 3-(methylsulfanyl) Amide, methylsulfanyl
Methoxy derivative C21H17ClN4O2S 424.9 Pyrazolo[1,5-a]pyrazin 4-Chlorophenyl, 3-methoxy Amide, methoxy
Triazolo-pyrimidine analogs Varies Varies Triazolo[1,5-a]pyrimidine Acetyl hydrazone, chiral centers Hydrazone, triazole, methyl

*Calculated based on structural similarity to .

Implications of Substituent Variations

  • Sulfanyl vs. Oxo : Sulfanyl groups may enhance membrane permeability and redox activity, whereas oxo groups improve polarity and hydrogen-bonding .
  • Ester vs. Amide : The methyl benzoate ester in the target compound increases hydrophobicity and may prolong half-life compared to amide-linked derivatives .
  • Aryl Substituents : Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., chlorophenyl) enhance stability and binding to hydrophobic targets.

Biological Activity

Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H17ClN4O4C_{22}H_{17}ClN_{4}O_{4}, with a molecular weight of approximately 436.86 g/mol. It features a pyrazolo[1,5-a]pyrazine core structure that is modified with various functional groups, contributing to its biological properties.

PropertyValue
Molecular FormulaC22H17ClN4O4
Molecular Weight436.86 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been shown to inhibit various kinases, which are critical in many signaling pathways associated with cancer and other diseases. For instance, compounds with similar structures have demonstrated inhibitory effects on the AKT pathway, a key regulator in cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit kinases such as AKT2/PKBβ, which are implicated in glioma and other cancers.
  • Anticancer Activity : Its structural components suggest potential activity against various cancer cell lines, particularly glioblastoma.

Biological Activity Studies

Recent studies have explored the biological activities of related pyrazolo compounds and their derivatives. For example:

  • Anticancer Properties : A study highlighted that related pyrazolo compounds exhibited significant cytotoxicity against glioblastoma cells while being less toxic to non-cancerous cells. The compound 4j , a derivative with structural similarities, showed low micromolar activity against kinase AKT2/PKBβ and inhibited neurosphere formation in glioma stem cells .
  • In Vitro Studies : In vitro assays demonstrated that this compound could effectively modulate cellular signaling pathways involved in tumor growth and survival.
  • Case Studies : Specific case studies involving similar compounds indicate promising results in inhibiting tumor growth and enhancing apoptosis in cancer cell lines .

Potential Therapeutic Applications

Given its biological activity, this compound holds potential for development as:

  • Anticancer Agent : Targeting specific kinases involved in oncogenic pathways.
  • Therapeutic for Neurological Disorders : Due to its effects on cellular signaling pathways that may influence neuroprotection and neurogenesis.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation: Condensation of 2-mercapto-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine with chloroacetyl chloride to form the sulfanylacetyl intermediate.

Amide Coupling: Reaction of the intermediate with methyl 4-aminobenzoate under basic conditions (e.g., triethylamine in dry DMF) .

Optimization:

  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Temperature: Maintain 60–80°C during coupling to accelerate reactivity while minimizing side products.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Table 1: Reaction Yield Optimization

ParameterOptimal ConditionYield Improvement
SolventDMF15–20%
Temperature70°C10–12%
CatalystTriethylamine8–10%

Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Verify aromatic proton environments (δ 7.2–8.5 ppm for chlorophenyl and benzoate groups).
    • ¹³C NMR: Confirm carbonyl (C=O, ~170 ppm) and pyrazine ring carbons .
  • Mass Spectrometry (HRMS): Match observed molecular ion ([M+H]⁺) to theoretical mass (±5 ppm).
  • HPLC: Purity >95% using a C18 column (acetonitrile/water mobile phase) .
  • Thermal Analysis (TGA/DSC): Assess decomposition temperature (TGA) and melting point (DSC) .

Q. Table 2: Key Analytical Data

TechniqueCritical ObservationsReference
¹H NMRδ 8.1 ppm (pyrazine H), δ 3.9 ppm (CH₃O)
HRMSm/z 483.0523 ([M+H]⁺, calc. 483.0518)
HPLC Retention12.3 min (95% purity)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modifications to:
    • Chlorophenyl Group: Replace Cl with Br, F, or methyl .
    • Benzoate Ester: Substitute methyl with ethyl or tert-butyl .
  • Biological Assays:
    • Enzyme Inhibition: Test against kinases (e.g., JAK2) or cyclooxygenase isoforms using fluorescence polarization assays .
    • Cellular Activity: Measure IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) .

Q. Table 3: Substituent Effects on IC₅₀ (JAK2 Inhibition)

SubstituentR₁ (Chlorophenyl)R₂ (Benzoate)IC₅₀ (nM)
4-ClClMethyl12.3
4-BrBrMethyl8.7
4-FFEthyl18.9

Q. How should contradictory data in enzyme inhibition assays be analyzed and resolved?

Methodological Answer:

  • Assay Validation:
    • Positive Controls: Include known inhibitors (e.g., staurosporine for kinases) to confirm assay functionality .
    • Replicates: Perform triplicate measurements to assess reproducibility.
  • Data Analysis:
    • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
    • Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
  • Mechanistic Studies:
    • Competitive Binding Assays: Determine inhibition modality (competitive vs. allosteric) using varying ATP concentrations .

Q. What computational methods are recommended for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., COX-2 or kinase domains) .
    • Preparation: Optimize ligand geometry (DFT, B3LYP/6-31G*) and protonate targets at physiological pH.
  • MD Simulations: Run 100 ns simulations (GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Q. How can researchers address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) with PBS or cell culture media .
  • Nanoparticle Formulations: Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance aqueous dispersion .
  • pH Adjustment: Prepare buffered solutions (pH 7.4) with cyclodextrins (e.g., HP-β-CD) to improve solubility .

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